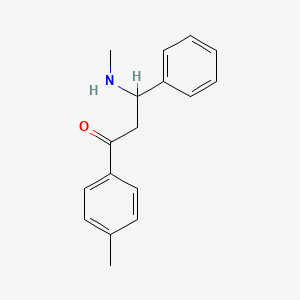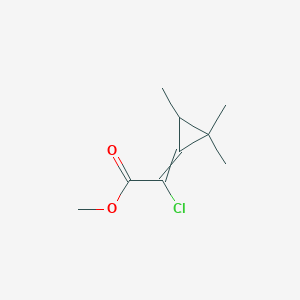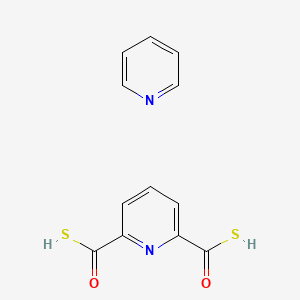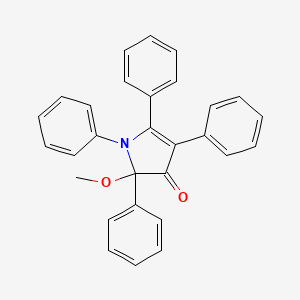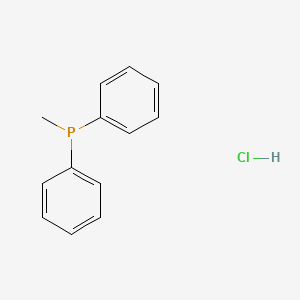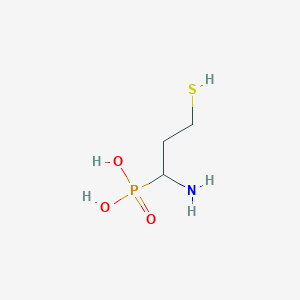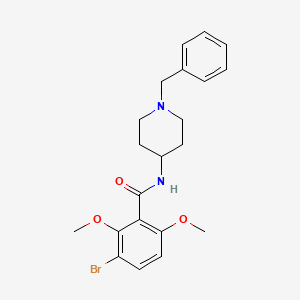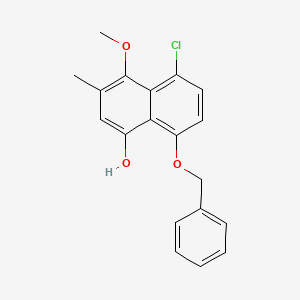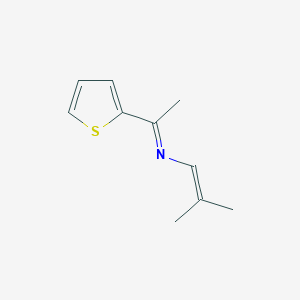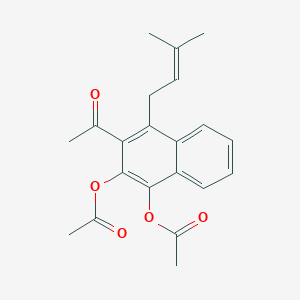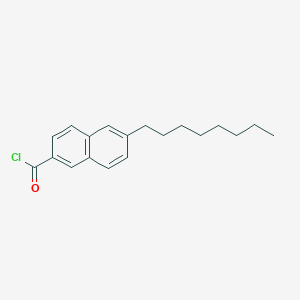
6-Octylnaphthalene-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Octylnaphthalene-2-carbonyl chloride is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an octyl group attached to the naphthalene ring at the 6th position and a carbonyl chloride group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Octylnaphthalene-2-carbonyl chloride typically involves the acylation of 6-octylnaphthalene. One common method is the Friedel-Crafts acylation reaction, where 6-octylnaphthalene reacts with phosgene (COCl₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-Octylnaphthalene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of corresponding amides, esters, and other derivatives.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: The naphthalene ring can undergo oxidation reactions to form quinones and other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed under acidic or basic conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Alcohols: Formed through reduction reactions.
Quinones: Formed through oxidation reactions.
科学研究应用
6-Octylnaphthalene-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the preparation of functionalized polymers and advanced materials.
Biological Studies: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicinal Chemistry: Explored for its potential use in drug development and as a precursor for pharmacologically active molecules.
作用机制
The mechanism of action of 6-Octylnaphthalene-2-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophilic sites in other molecules, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
相似化合物的比较
Similar Compounds
6-Octylnaphthalene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
6-Octylnaphthalene-2-methanol: Contains a hydroxyl group instead of a carbonyl chloride group.
6-Octylnaphthalene-2-amine: Features an amine group in place of the carbonyl chloride group.
Uniqueness
6-Octylnaphthalene-2-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.
属性
CAS 编号 |
88308-36-5 |
|---|---|
分子式 |
C19H23ClO |
分子量 |
302.8 g/mol |
IUPAC 名称 |
6-octylnaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C19H23ClO/c1-2-3-4-5-6-7-8-15-9-10-17-14-18(19(20)21)12-11-16(17)13-15/h9-14H,2-8H2,1H3 |
InChI 键 |
XUZTWKTZXRXNBD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


